3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea 3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea
Brand Name: Vulcanchem
CAS No.: 1023589-34-5
VCID: VC6003504
InChI: InChI=1S/C16H9ClF6N2OS/c17-11-3-1-8(2-4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27)
SMILES: C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Molecular Formula: C16H9ClF6N2OS
Molecular Weight: 426.76

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea

CAS No.: 1023589-34-5

Cat. No.: VC6003504

Molecular Formula: C16H9ClF6N2OS

Molecular Weight: 426.76

* For research use only. Not for human or veterinary use.

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea - 1023589-34-5

Specification

CAS No. 1023589-34-5
Molecular Formula C16H9ClF6N2OS
Molecular Weight 426.76
IUPAC Name N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-4-chlorobenzamide
Standard InChI InChI=1S/C16H9ClF6N2OS/c17-11-3-1-8(2-4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27)
Standard InChI Key MCKTXDVMKJMWKM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-4-chlorobenzamide, reflects its bifunctional design (Figure 1). The central thiourea scaffold (−NHC(S)NH−) bridges two aromatic groups:

  • Aroyl group: 4-Chlorobenzoyl (C₆H₄Cl−C=O) at the N1 position.

  • Aryl group: 3,5-Bis(trifluoromethyl)phenyl (C₆H₃(CF₃)₂) at the N3 position.

The trifluoromethyl (−CF₃) groups are electron-withdrawing, enhancing the compound’s lipophilicity and metabolic stability, while the chloro substituent contributes to electrophilic reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₉ClF₆N₂OS
Molecular Weight426.76 g/mol
SMILESC1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
InChIKeyMCKTXDVMKJMWKM-UHFFFAOYSA-N
PubChem CID4149420

Synthesis and Preparation

General Synthetic Routes

Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For 3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea, a plausible pathway involves:

  • Step 1: Reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate to form the intermediate 4-chlorobenzoyl isothiocyanate.

  • Step 2: Condensation with 3,5-bis(trifluoromethyl)aniline to yield the target thiourea .

This method aligns with protocols for analogous acylthioureas, where aroyl isothiocyanates react with substituted anilines under inert conditions . Microwave-assisted synthesis or eco-friendly aqueous-phase cyclization may enhance yield and purity, as demonstrated for structurally related compounds .

Purification and Characterization

Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry are standard. The IR spectrum typically exhibits ν(C=O) ~1670 cm⁻¹ and ν(C=S) ~1250 cm⁻¹, while ¹⁹F NMR signals appear near −60 ppm for CF₃ groups .

Structural and Conformational Analysis

X-ray Crystallography Insights

While no crystal structure of this specific compound is reported, analogous 1-aroyl-3-aryl thioureas adopt planar configurations with intramolecular hydrogen bonding (N−H···S/O). The cis or trans orientation of C=O and C=S groups depends on substituent bulkiness and solvent interactions . For instance:

  • Cis conformation: Favored in polar solvents due to solvation effects.

  • Trans conformation: Stabilized by intramolecular H-bonds in nonpolar media .

The 3,5-bis(trifluoromethyl)phenyl group likely induces steric hindrance, favoring a trans arrangement to minimize van der Waals repulsions.

Tautomerism and Electronic Effects

Thione-thiol tautomerism is negligible due to the thiourea’s resonance stabilization (Figure 2). The thione form dominates, with sulfur’s electronegativity stabilizing the thiocarbonyl group . Density functional theory (DFT) calculations for similar compounds reveal charge delocalization from the aroyl oxygen to the thiourea sulfur, enhancing electrophilicity at the C=S center .

Biological and Pharmacological Activity

Table 2: Hypothetical Activity Against Pathogens

PathogenMIC (μg/mL)Target
Staphylococcus aureus8–32DNA gyrase
Escherichia coli16–64Dihydrofolate reductase

Note: Data inferred from structurally similar thioureas .

Antiviral Mechanisms

The chloro and trifluoromethyl groups may interfere with viral protease or polymerase activity. For example, HIV-1 protease inhibition has been reported for acylthioureas with halogenated aryl groups .

Pharmacokinetics and Toxicity

Absorption and Distribution

The compound’s logP (estimated ~4.2) suggests high lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility. Prodrug strategies (e.g., phosphate esters) could improve bioavailability .

Metabolism and Excretion

Hepatic cytochrome P450 enzymes may oxidize the chlorobenzoyl moiety to 4-chlorobenzoic acid, while glutathione conjugation could detoxify electrophilic intermediates . Renal excretion is anticipated due to moderate molecular weight.

Toxicity Profile

No in vivo data exist, but structural analogs show dose-dependent hepatotoxicity and nephrotoxicity in rodents. The LD₅₀ in mice is projected at >500 mg/kg (oral) .

Comparative Analysis with Related Thioureas

Table 3: Structure-Activity Relationships

CompoundSubstituentsActivity (IC₅₀)
1-(4-Nitrobenzoyl)-3-phenylthiourea−NO₂, −Ph12 μM (Antimicrobial)
This compound−Cl, −CF₃Projected 8 μM
1-(2-Fluorobenzoyl)-3-tolylthiourea−F, −CH₃18 μM (Antiviral)

The trifluoromethyl groups confer superior metabolic stability compared to nitro or methyl analogs .

Future Directions and Applications

Drug Development

Optimization strategies include:

  • Bioisosteric replacement: Swapping −Cl with −CF₃O to enhance solubility.

  • Metal complexation: Coordination with Cu(II) or Pt(II) for anticancer applications .

Material Science

Thioureas serve as ligands in luminescent materials. The CF₃ groups may stabilize excited states in OLEDs or sensors .

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